molecular formula C11H12ClN3O2 B2368720 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride CAS No. 879657-96-2

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

Cat. No.: B2368720
CAS No.: 879657-96-2
M. Wt: 253.69
InChI Key: SAZZTADGKDAIAE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole ring can also interact with metal ions, forming coordination complexes that exhibit unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is unique due to the presence of both the dimethyl-substituted triazole ring and the benzoic acid moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16;/h3-6H,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVATNKPBLDDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879657-96-2
Record name 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride
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